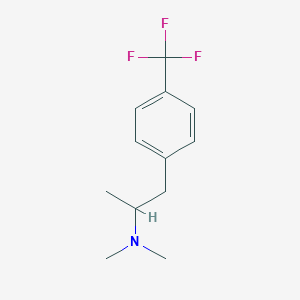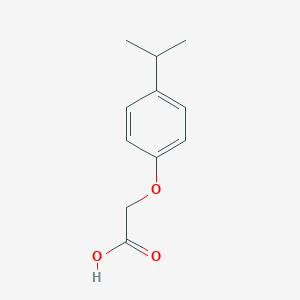
4-Isopropylphenoxyacetic acid
描述
4-Isopropylphenoxyacetic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.2271 . It is also identified by the CAS Registry Number: 1643-16-9 .
Synthesis Analysis
The synthesis of 4-Isopropylphenoxyacetic acid involves a two-stage process . In the first stage, (4-isopropylphenyl)acetic acid ethyl ester reacts with sodium hydroxide in methanol for 3 hours . In the second stage, the product is reacted with hydrogen chloride in methanol . The yield of this synthesis process is reported to be 94% .Molecular Structure Analysis
The IUPAC Standard InChI for 4-Isopropylphenoxyacetic acid is InChI=1S/C11H14O3/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
4-Isopropylphenoxyacetic acid is a white to cream-colored crystalline powder . It has a density of 1.112g/cm3 . The boiling point is 315.2ºC at 760mmHg, and the melting point is between 85-87°C .科学研究应用
Environmental and Agricultural Applications
Herbicide Efficiency and Toxicity Studies : 2,4-D is extensively used as a herbicide in agricultural practices. It has been the subject of numerous studies focusing on its efficacy, environmental impact, and potential toxicity. Scientific investigations have examined the molecular action mode of 2,4-D as a herbicide, highlighting its selective nature which allows it to eliminate broadleaf weeds without harming monocots (Song, 2014).
Biodegradation Studies : Research has also delved into the biodegradation of 2,4-D, focusing on its removal from contaminated environments. Studies have utilized sequencing batch reactors (SBRs) under both aerobic and anaerobic conditions to investigate the degradation process, demonstrating the biodegradability of 2,4-D under controlled conditions (Celis, Elefsiniotis, Singhal, 2008).
Impact on Fruit Cultivation : The application of 2,4-dichlorophenoxypropionic acid 2-ethylhexyl ester, a compound related to 2,4-D, has been used to reduce mature fruit abscission in Citrus navel cultivars, showcasing the agricultural implications of such chemicals in enhancing fruit yield and reducing pre-harvest fruit drop (Agustí, Juan, Martínez-Fuentes, Mesejo, Reig, Almela, 2006).
Water Treatment and Pollution Control
Removal from Water Sources : Given the widespread use of 2,4-D as a herbicide, its presence in water sources has raised environmental concerns. Research efforts have been directed towards developing efficient methods for the removal of 2,4-D from contaminated water bodies. These studies are crucial in understanding the strategies employed for mitigating the impact of such herbicides on water quality and human health (EvyAliceAbigail, MelvinSamuel, Needhidasan, Ramalingam, 2017).
Phytoremediation Enhancement : Research has also explored the use of bacterial endophytes to enhance phytoremediation, the process of using plants to remove, transfer, stabilize, and destroy contaminants in soil and water. Studies have shown that certain bacterial strains can significantly increase the capacity of plants to remove 2,4-D from contaminated substrates, opening avenues for biological approaches to pollution control (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, Dowling, 2006).
安全和危害
4-Isopropylphenoxyacetic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCSFOUVDLTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167739 | |
| Record name | 4-Isopropylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylphenoxyacetic acid | |
CAS RN |
1643-16-9 | |
| Record name | 4-Isopropylphenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

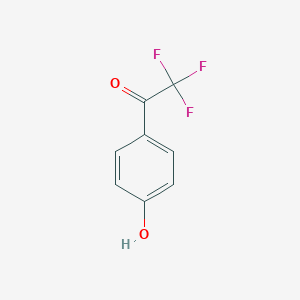
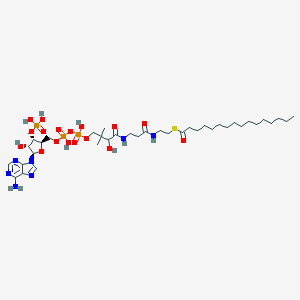
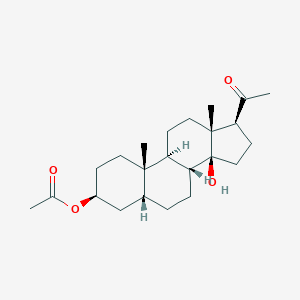

![[2.2]Paracyclophane](/img/structure/B167438.png)
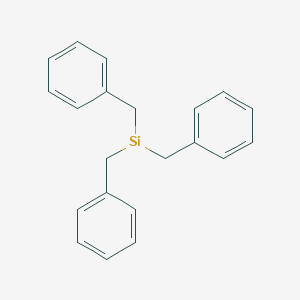
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
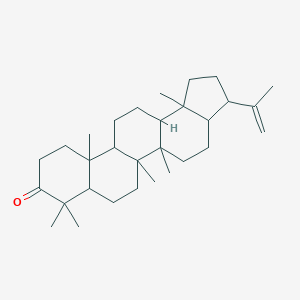
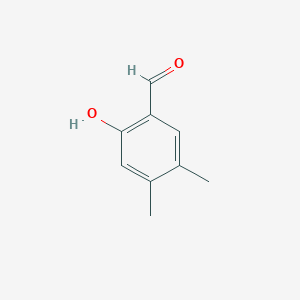
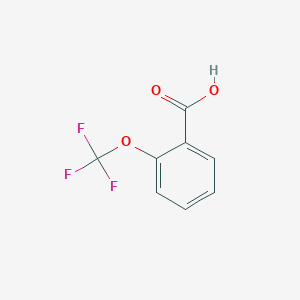
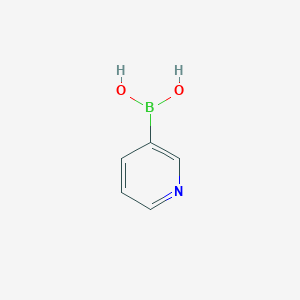
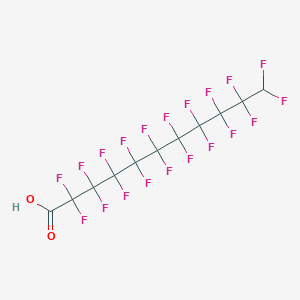
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
